
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is a chemical compound with the molecular formula C₁₀H₁₇NO₄. This compound is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with alcohols. One common method is the reaction of cyanoacetic acid with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Cyanoacetic acid+3-methylbutanolH2SO4Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to optimize yield and purity. The use of catalysts and solvents can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyanoacetic acid and 3-methylbutanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Cyanoacetic acid and 3-methylbutanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing cyanoacetic acid and 3-methylbutanol, which can then participate in various biochemical pathways. The cyano group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl propionate: An ester with similar structural features, used in perfumes and as a solvent.
Uniqueness
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is unique due to the presence of both a cyano group and an ester linkage, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
102069-18-1 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
[2-(3-methylbutoxy)-2-oxoethyl] 2-cyanoacetate |
InChI |
InChI=1S/C10H15NO4/c1-8(2)4-6-14-10(13)7-15-9(12)3-5-11/h8H,3-4,6-7H2,1-2H3 |
Clave InChI |
QMPRMJHRYDLCEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)COC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


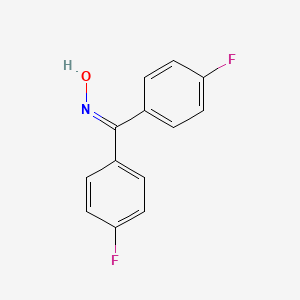
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
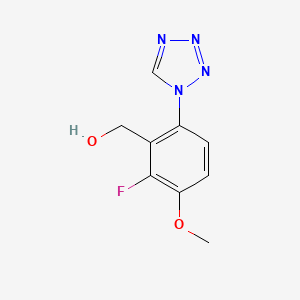

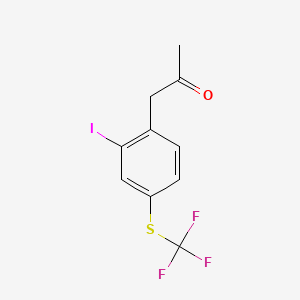
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
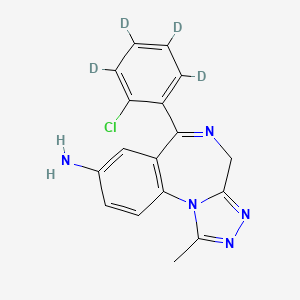
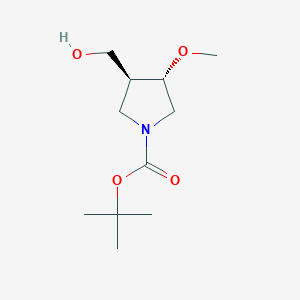

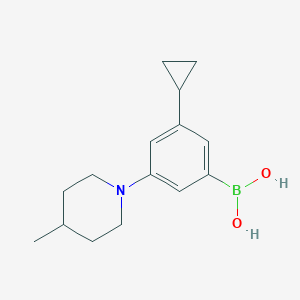
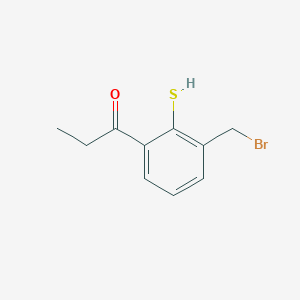

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
